molecular formula C25H31N3O2S B11307915 2-(2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone

2-(2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B11307915
M. Wt: 437.6 g/mol
InChI Key: PVFFLZYUVMERPF-UHFFFAOYSA-N
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Description

2-(2-{[2-(2,3-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a benzodiazole core, a dimethylphenoxy group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[2-(2,3-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Dimethylphenoxy Group: This step involves the reaction of the benzodiazole intermediate with 2,3-dimethylphenol in the presence of a suitable base and a coupling agent.

    Introduction of the Piperidine Moiety: The final step involves the reaction of the intermediate with 4-methylpiperidine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the benzodiazole core or the piperidine moiety, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzodiazole derivatives and piperidine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound is likely to involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The benzodiazole core may interact with biological targets through hydrogen bonding, π-π stacking, or hydrophobic interactions, while the dimethylphenoxy and piperidine groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the benzodiazole core, dimethylphenoxy group, and piperidine moiety in 2-(2-{[2-(2,3-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE provides it with distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C25H31N3O2S

Molecular Weight

437.6 g/mol

IUPAC Name

2-[2-[2-(2,3-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C25H31N3O2S/c1-18-11-13-27(14-12-18)24(29)17-28-22-9-5-4-8-21(22)26-25(28)31-16-15-30-23-10-6-7-19(2)20(23)3/h4-10,18H,11-17H2,1-3H3

InChI Key

PVFFLZYUVMERPF-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2SCCOC4=CC=CC(=C4C)C

Origin of Product

United States

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